(4R)-4,8-Dimethylnonanoic acid

Anaplerotic therapy Mitochondrial fatty acid oxidation MCAD deficiency

(4R)-4,8-Dimethylnonanoic acid (CAS 13955-70-9) is a chiral, medium-chain branched-chain fatty acid with methyl substituents at the C-4 and C-8 positions of a nonanoic acid backbone. It is the (R)-enantiomer of 4,8-dimethylnonanoic acid, a metabolite formed during peroxisomal β-oxidation of pristanic acid.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 13955-70-9
Cat. No. B8403943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4,8-Dimethylnonanoic acid
CAS13955-70-9
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCC(=O)O
InChIInChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/t10-/m1/s1
InChIKeyVZPIUNDOWLDCTC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-4,8-Dimethylnonanoic Acid (CAS 13955-70-9) – Chiral Branched-Chain Fatty Acid for Anaplerotic Research


(4R)-4,8-Dimethylnonanoic acid (CAS 13955-70-9) is a chiral, medium-chain branched-chain fatty acid with methyl substituents at the C-4 and C-8 positions of a nonanoic acid backbone [1]. It is the (R)-enantiomer of 4,8-dimethylnonanoic acid, a metabolite formed during peroxisomal β-oxidation of pristanic acid [2]. This compound is primarily investigated as a research tool for its potential as an anaplerotic agent in mitochondrial fatty acid oxidation (FAO) disorders, where it serves as a source of tricarboxylic acid (TCA) cycle intermediates [3].

Why (4R)-4,8-Dimethylnonanoic Acid Cannot Be Substituted with Unbranched or Non-Chiral Analogs in Anaplerotic Research


Substitution with unbranched medium-chain fatty acids like heptanoic acid (C7) or non-chiral branched-chain analogs fails to replicate the metabolic profile of (4R)-4,8-Dimethylnonanoic acid. The specific (R)-configuration and C-4/C-8 methyl branching pattern of this compound are critical for its distinct metabolic fate and anaplerotic efficacy [1]. Comparative studies in MCAD-deficient fibroblasts demonstrate that (4R)-4,8-dimethylnonanoic acid (dMC9) yields a superior improvement in key oxygen consumption rate (OCR) parameters, including maximal respiration and spare capacity, when compared directly to C7 and other branched-chain fatty acid analogs [2]. This differential performance is cell-line dependent and linked to its unique metabolic processing, which circumvents the enzymatic block in MCAD deficiency, a feature not shared by simpler, unbranched fatty acids [3].

Quantitative Evidence for the Differentiated Performance of (4R)-4,8-Dimethylnonanoic Acid (dMC9) vs. Comparators


Superior Anaplerotic Efficacy in MCAD-Deficient Cell Lines Compared to Heptanoic Acid (C7)

In a direct head-to-head comparative study in fibroblasts from patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, (4R)-4,8-dimethylnonanoic acid (dMC9) consistently outperformed heptanoic acid (C7) in improving key oxygen consumption rate (OCR) parameters, a measure of cellular energy metabolism. Specifically, in MCAD-deficient cell lines Fb786 and Fb787, dMC9 demonstrated a greater increase in maximal respiration and spare capacity compared to C7 treatment [1].

Anaplerotic therapy Mitochondrial fatty acid oxidation MCAD deficiency

Cell Line-Specific Superiority Over Other Branched-Chain Fatty Acid Analogs (dMC7, AdMC7)

In a comparative analysis of three medium branched-chain fatty acids (MBCFAs) in MCAD-deficient cell lines, (4R)-4,8-dimethylnonanoic acid (dMC9) demonstrated superior performance over 2,6-dimethylheptanoic acid (dMC7) and 6-amino-2,4-dimethylheptanoic acid (AdMC7) in two out of three patient-derived cell lines. In Fb786 and Fb787 cells, dMC9 treatment led to a greater increase in maximal respiration and spare capacity compared to the other MBCFAs [1].

Precision medicine MCAD deficiency Branched-chain fatty acids

Defined Dose-Response Relationship and Maximum Tolerated Concentration

The dose-response relationship for (4R)-4,8-dimethylnonanoic acid (dMC9) in control fibroblasts reveals a defined concentration window for optimal efficacy. Maximal increases in basal respiration, ATP-linked respiration, maximal respiration, and spare capacity were observed at 15 μM dMC9. Conversely, at a higher concentration of 180 μM, spare capacity was reduced to 84% of the no-treatment control, indicating a potential for diminished benefit or toxicity at supraphysiological doses [1].

Dose-response Toxicology Anaplerotic therapy

Chiral Specificity in Metabolic Processing

The (4R)-enantiomer is the naturally occurring and biologically relevant form of 4,8-dimethylnonanoic acid. It is produced in vivo from the peroxisomal β-oxidation of pristanic acid, a process that is highly stereospecific [1]. The use of the racemic mixture or the (4S)-enantiomer in research could lead to different metabolic outcomes and confound data interpretation, as the (4S)-form is not a natural metabolite and may be processed differently by cellular enzymes [2]. This chiral specificity is a key differentiator when selecting a research compound for studies on branched-chain fatty acid metabolism.

Chiral resolution Peroxisomal beta-oxidation Stereochemistry

Optimal Research Applications for (4R)-4,8-Dimethylnonanoic Acid Based on Differentiated Evidence


Investigating Anaplerotic Therapy for MCAD Deficiency in Specific Genotypes

For researchers studying MCAD deficiency, (4R)-4,8-dimethylnonanoic acid (dMC9) is the preferred compound for experiments using patient-derived fibroblast lines Fb786 and Fb787, where it has demonstrated superior improvement in mitochondrial respiration compared to heptanoic acid (C7) and other branched-chain fatty acids [1]. Its use is indicated when the goal is to maximize anaplerotic flux in these specific genetic backgrounds, providing a more effective tool for preclinical therapeutic development [1].

Dose-Response and Toxicity Studies in Cellular Models of FAO Disorders

The established dose-response relationship for dMC9, with peak efficacy at 15 μM and reduced spare capacity at 180 μM, makes it a valuable tool for studying the therapeutic window and potential toxicity of anaplerotic agents [1]. Researchers can use this compound to model concentration-dependent effects on mitochondrial function in FAO-deficient cells, which is critical for translating in vitro findings to in vivo and clinical applications [1].

Comparative Metabolism Studies of Branched-Chain Fatty Acids

The chiral (4R)-specificity and distinct metabolic fate of this compound, as a natural product of pristanic acid β-oxidation, make it an essential reference standard for comparative studies on the metabolism of branched-chain fatty acids [2]. Its use ensures that experimental results reflect the biologically relevant pathway, avoiding artifacts introduced by racemic mixtures or non-natural stereoisomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4R)-4,8-Dimethylnonanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.